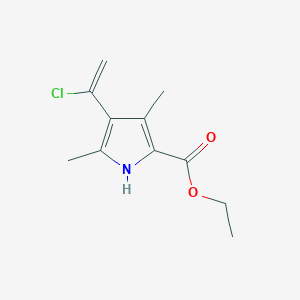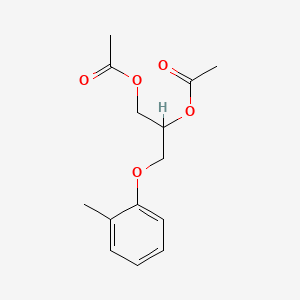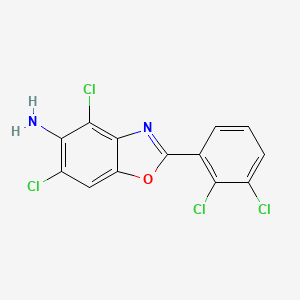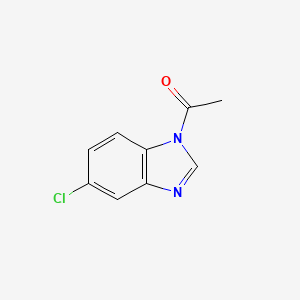
1H-Benzimidazole,1-acetyl-5-chloro-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole,1-acetyl-5-chloro-(9CI) is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. The compound consists of a benzimidazole ring system with an acetyl group at the first position and a chlorine atom at the fifth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole,1-acetyl-5-chloro-(9CI) can be synthesized through various methods. One common method involves the cyclization of o-phenylenediamine with acetic anhydride in the presence of a chlorinating agent such as phosphorus oxychloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of 1H-Benzimidazole,1-acetyl-5-chloro-(9CI) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Benzimidazole,1-acetyl-5-chloro-(9CI) undergoes various chemical reactions, including:
Substitution: The chlorine atom at the fifth position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Benzimidazole derivatives with oxidized functional groups.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1H-Benzimidazole,1-acetyl-5-chloro-(9CI) has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
1H-Benzimidazole,1-acetyl-5-chloro-(9CI) can be compared with other benzimidazole derivatives, such as:
Albendazole: Used as an antiparasitic agent.
Mebendazole: Used to treat parasitic worm infections.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Uniqueness: 1H-Benzimidazole,1-acetyl-5-chloro-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl group and chlorine atom enhances its reactivity and potential therapeutic applications .
Comparación Con Compuestos Similares
- Albendazole
- Mebendazole
- Thiabendazole
Propiedades
Fórmula molecular |
C9H7ClN2O |
|---|---|
Peso molecular |
194.62 g/mol |
Nombre IUPAC |
1-(5-chlorobenzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)12-5-11-8-4-7(10)2-3-9(8)12/h2-5H,1H3 |
Clave InChI |
HODPMDBWEIXRMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C=NC2=C1C=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793057.png)
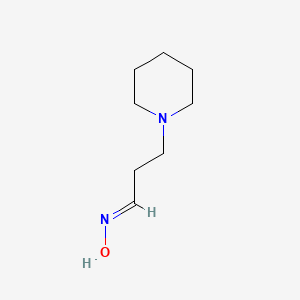
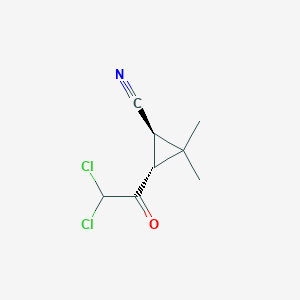
![(3aR)-3a,4,6,7-tetrahydro-1H-oxadiazolo[4,3-c][1,4]thiazin-3-one](/img/structure/B13793070.png)
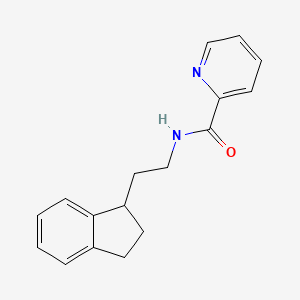
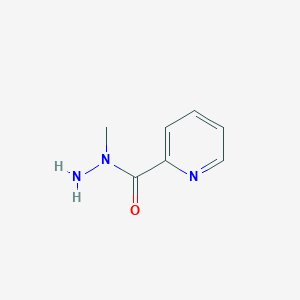
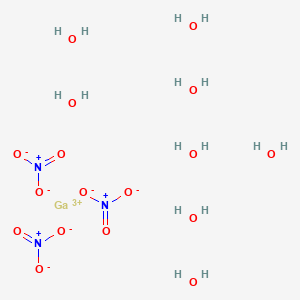
![7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13793103.png)
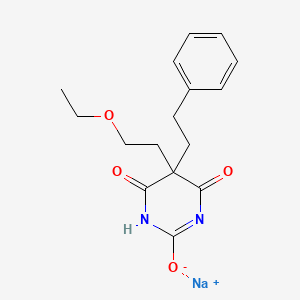
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile](/img/structure/B13793116.png)
![3-(p-Chlorophenyl)-7-hydroxy-2H-naphth[1,8-bc]oxepin-2-one](/img/structure/B13793117.png)
